2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Piperidine Ring to the Pyridine Ring: This step involves the formation of an ether linkage between the piperidine and pyridine rings. This can be achieved through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking an electrophilic center on the pyridine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of action of various biological processes.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride: Similar in structure but with the trifluoromethyl group at the 6-position.
2-(piperidin-4-yloxy)-3-(methyl)pyridine hydrochloride: Similar but with a methyl group instead of a trifluoromethyl group.
2-(piperidin-4-yloxy)-3-(chloromethyl)pyridine hydrochloride: Similar but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound. Additionally, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
CAS No. |
2758000-53-0 |
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Molecular Formula |
C11H14ClF3N2O |
Molecular Weight |
282.7 |
Purity |
95 |
Origin of Product |
United States |
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